
N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to a hexanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine typically involves the reaction of hexanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Hexanediamine+4(Trimethylsilyl chloride)→N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, leading to the formation of hexanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of hexanediamine can be formed.
Hydrolysis: The primary products are hexanediamine and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, allowing for selective reactions at other sites.
Materials Science: The compound can be used in the synthesis of silicon-containing polymers and materials.
Biological Studies: Its derivatives may be explored for potential biological activity, although specific applications are less documented.
Wirkmechanismus
The mechanism of action for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine primarily involves its ability to act as a protecting group. The trimethylsilyl groups shield the amine functionalities, preventing unwanted reactions. This protection can be removed under specific conditions, allowing for subsequent reactions at the amine sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,n,n’,n’-tetrakis(trimethylsilyl)-1,5-pentanediamine: Similar structure but with a pentanediamine backbone.
N,n,n’,n’-tetrakis(trimethylsilyl)diaminosulfide: Contains sulfur in place of the hexanediamine backbone.
Uniqueness
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is unique due to its specific hexanediamine backbone, which provides different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C18H48N2Si4 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(trimethylsilyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H48N2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18-20(23(7,8)9)24(10,11)12/h13-18H2,1-12H3 |
InChI-Schlüssel |
CANXFLFXXVYNEC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CCCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
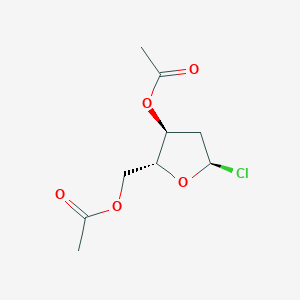
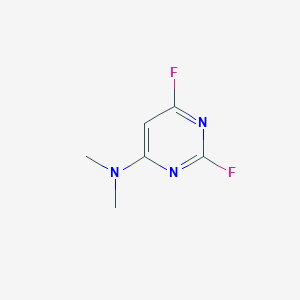

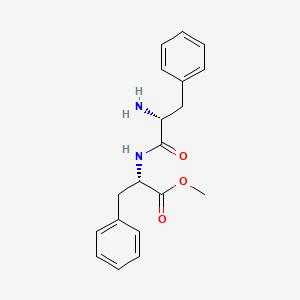

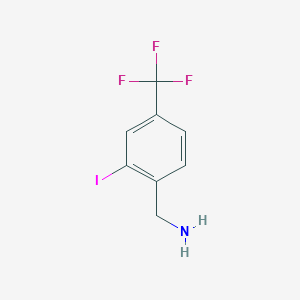

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)

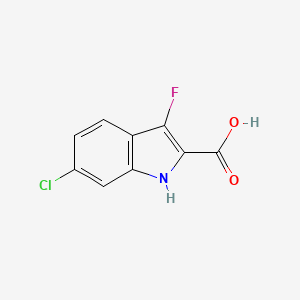
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)
